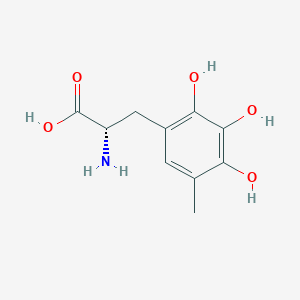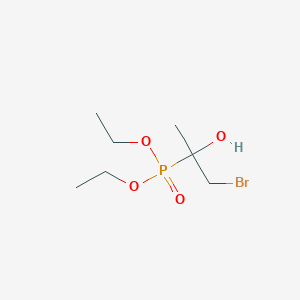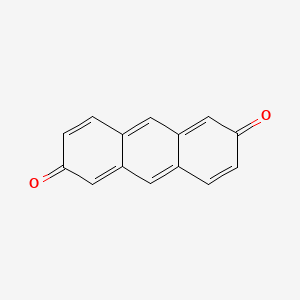
Anthracene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-2,6-dione, also known as 2,6-anthraquinone, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, consisting of three linearly fused benzene rings with two ketone groups at the 2 and 6 positions. This compound is known for its vibrant yellow color and is used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
Anthracene-2,6-dione can be synthesized through several methods:
Oxidation of Anthracene: One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate in the presence of sulfuric acid.
Friedel-Crafts Reaction: Another method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by cyclization to form this compound.
Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene to form the this compound structure.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of anthracene obtained from coal tar. This method is preferred due to the availability and cost-effectiveness of coal tar as a raw material .
化学反应分析
Types of Reactions
Anthracene-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction with reagents like copper can yield anthrone.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted anthraquinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium dichromate, sulfuric acid.
Reducing Agents: Copper, hydrogen gas.
Substituting Agents: Sulfuric acid for sulfonation, sodium chlorate for chlorination.
Major Products Formed
Anthraquinone Derivatives: Formed through oxidation reactions.
Anthrone: Formed through reduction reactions.
Substituted Anthraquinones: Formed through electrophilic substitution reactions.
科学研究应用
Anthracene-2,6-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of anthracene-2,6-dione involves its interaction with cellular proteins and DNA. It can intercalate into DNA, causing crosslinks and strand breaks, which disrupts DNA synthesis and repair . Additionally, it can inhibit topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . These actions contribute to its potential anticancer properties.
相似化合物的比较
Similar Compounds
Anthracene-9,10-dione: Another anthraquinone derivative with similar chemical properties.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
Anthracene-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising compound for anticancer research .
属性
CAS 编号 |
61357-67-3 |
|---|---|
分子式 |
C14H8O2 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
anthracene-2,6-dione |
InChI |
InChI=1S/C14H8O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H |
InChI 键 |
SWYXZZAQKFGYFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C=C2C1=CC3=CC(=O)C=CC3=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


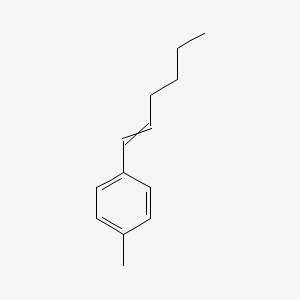
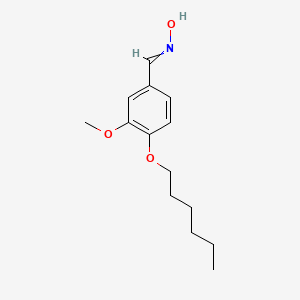
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
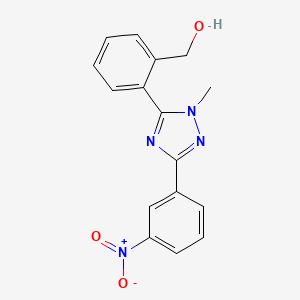
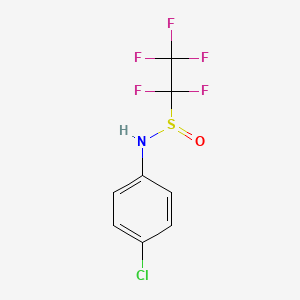

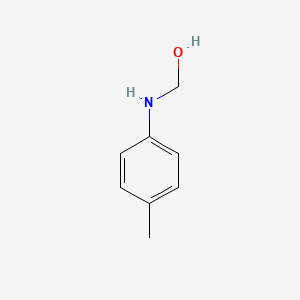
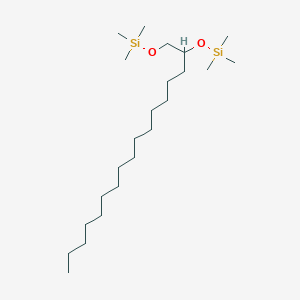
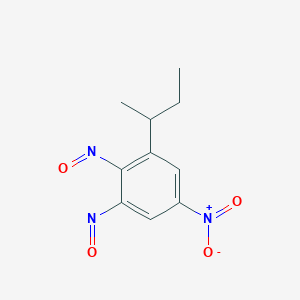

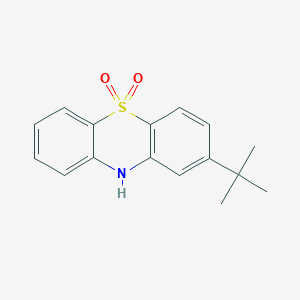
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
